molecular formula C32H37N7O2 B11933699 KRAS G12C inhibitor 11

KRAS G12C inhibitor 11

Cat. No.: B11933699
M. Wt: 551.7 g/mol
InChI Key: OBKBMFMBHWUYHS-JWQCQUIFSA-N
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Description

KRAS G12C inhibitors are covalent small molecules that selectively target the KRAS G12C mutation, a prevalent oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). These inhibitors exploit a cysteine residue at position 12 (G12C) to form irreversible covalent bonds, trapping KRAS in its inactive GDP-bound state and blocking downstream signaling pathways like MAPK/ERK .

Based on contextual data, such inhibitors aim to improve upon limitations of first-generation agents (e.g., sotorasib, adagrasib) by enhancing selectivity, overcoming resistance, or enabling combination therapies.

Properties

Molecular Formula

C32H37N7O2

Molecular Weight

551.7 g/mol

IUPAC Name

2-[(2R)-4-[2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m1/s1

InChI Key

OBKBMFMBHWUYHS-JWQCQUIFSA-N

Isomeric SMILES

CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@@H](C6)CC#N)C(=O)C=C

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Origin of Product

United States

Chemical Reactions Analysis

Covalent Binding Mechanism

KRAS G12C inhibitors exploit the unique thiol group of the C12 residue, which has a depressed pKa (~7.6) compared to free cysteine, enhancing its reactivity . The inhibitors undergo Michael addition with the C12 thiol, forming a covalent bond. This locks KRAS G12C in the GDP-bound state, preventing nucleotide exchange and downstream signaling .

Key Reaction Features

  • ARS-853 : Reacts with KRAS G12C via a two-step process: rapid non-covalent binding (Kd = 36.0 ± 0.7 μM) followed by pH-dependent covalent ligation .

  • Adagrasib : Synthesized via two sequential S_NAr reactions to introduce chiral building blocks onto a tetrahydropyridopyrimidine core, followed by oxidation to form the active inhibitor .

Adagrasib (MRTX849)

StepReaction TypeKey Details
1S_NAr Reaction 1Introduction of a chiral piperazine via nucleophilic aromatic substitution
2S_NAr Reaction 2Installation of a second chiral building block
3OxidationCatalyst-free oxidation of a sulfide intermediate
4DeprotectionRemoval of protecting groups
5PurificationChromatography-free isolation

ARS-853

  • Core Structure : Acrylamide-based electrophile.

  • Mechanism : Covalent binding to C12 via 1,2 or 1,4 protonation during Michael addition .

Oxidation and Resistance Mechanisms

KRAS G12C inhibition is compromised by oxidation of C12 to sulfinate, which mimics the conformational dynamics of KRAS G12D . This oxidation occurs both in vitro and in cellular environments, blocking inhibitor binding .

Table: Oxidation Impact

FactorEffect on KRAS G12C Inhibition
C12 Sulfinate FormationPrevents covalent ligation
Conformational ChangesAlters RAS dynamics, reducing inhibitor efficacy

Kinetic Analysis

  • ARS-853 :

    • Binding Phase : Rapid fluorescence change (Kd = 36.0 μM) .

    • Covalent Ligation Phase : Slower pH-dependent step .

  • GTP Hydrolysis : Rate constants for ARS-853 modification and GTP hydrolysis are nearly identical (k ~6.4 × 10⁻³ min⁻¹), indicating hydrolysis is rate-limiting .

Resistance and Combination Therapies

Resistance arises from:

  • Oxidation of C12 : Prevents inhibitor binding .

  • Upregulation of RTKs : EGFR/IGF1R signaling bypasses inhibition .

  • Mutations in KEAP1/SMARCA4 : Impair efficacy in NSCLC .

Combination therapies (e.g., KRAS G12C inhibitors + EGFR inhibitors) show promise in overcoming resistance .

Biomarker Predictions

RAS-RAF protein interaction levels correlate with inhibitor response. Strong interactions indicate higher active RAS signaling and improved therapeutic outcomes .

Comparison with Similar Compounds

Resistance Mechanisms and Combination Therapies

Resistance

  • Primary Mechanisms : KRAS amplification, secondary mutations (e.g., Y96D), and MAPK/RTK pathway reactivation .
  • Fitness Costs : KRAS G12C amplification is transient and diminishes upon drug withdrawal, suggesting intermittent dosing may mitigate resistance .

Combination Strategies

  • EGFR Inhibitors : Cetuximab combinations improve CRC outcomes (median PFS: 3.9–8.1 months) .
  • SHP2/SOS1 Inhibitors : Synergize with KRAS G12C inhibitors to block adaptive RTK signaling (ORR: 50% in NSCLC with glecirasib + JAB-3312) .
  • LUNA18 (RAS Inhibitor): Prevents MAPK reactivation and delays resistance in xenograft models .

Q & A

Q. What experimental approaches are used to validate the covalent binding mechanism of KRAS G12C inhibitors to the inactive GDP-bound state?

Methodological Answer:

  • Covalent binding is validated using biochemical assays (e.g., mass spectrometry) to confirm irreversible modification of cysteine 12 in KRAS G12C. Structural studies, such as X-ray crystallography (e.g., PDB ID 7-(2-fluoranyl-6-oxidanyl-phenyl)), demonstrate inhibitor interactions with the switch-II pocket of GDP-bound KRAS .
  • Functional assays measure inhibition of downstream MAPK pathway activation (e.g., ERK phosphorylation) in cell lines expressing KRAS G12C. Target engagement is quantified using ultra-sensitive immunoaffinity 2D-LC-MS/MS to assess covalent modification in tumor biopsies .

Q. Why is combining KRAS G12C inhibitors with EGFR inhibitors critical in colorectal cancer (CRC) research?

Methodological Answer:

  • Preclinical studies show EGFR activation reactivates MAPK signaling, diminishing KRAS G12C inhibitor efficacy. Dual blockade with EGFR inhibitors (e.g., cetuximab) reduces adaptive resistance by suppressing upstream signaling .
  • Clinical trials (e.g., KRYSTAL-1) use co-administration protocols to evaluate synergy. Tumor biopsies are analyzed for phospho-EGFR and phospho-ERK levels pre- and post-treatment to quantify pathway inhibition .

Q. How do researchers assess KRAS G12C target engagement and downstream pharmacodynamics in preclinical models?

Methodological Answer:

  • In vitro : Dose-response assays measure IC50 values for KRAS G12C alkylation and MAPK pathway suppression (e.g., p-ERK reduction). CRISPR-engineered isogenic cell lines control for mutation-specific effects .
  • In vivo : Xenograft models (e.g., MIA PaCa-2 pancreatic cancer) are treated with inhibitors, followed by tumor harvesting for LC-MS/MS-based quantification of target occupancy and RNA-seq to map transcriptional changes .

Advanced Research Questions

Q. What mechanisms drive resistance to KRAS G12C inhibitors, and how can they be experimentally modeled?

Methodological Answer:

  • Resistance arises from MAPK pathway reactivation (e.g., via WT-RAS or RTK signaling) and KRAS amplification. Co-culture systems with stromal cells or growth factor stimulation mimic microenvironment-driven resistance .
  • In vitro models : Long-term inhibitor exposure induces resistant clones, which are sequenced for secondary mutations (e.g., KRAS Y96D). High-throughput screens (e.g., 112-drug combinations) identify synergistic agents (e.g., PI3K inhibitors) .

Q. How do structural insights from KRAS G12C-inhibitor complexes inform the design of next-generation inhibitors?

Methodological Answer:

  • X-ray structures (e.g., KRAS G12C bound to isoquinolinone inhibitors) reveal allosteric pockets and hydrogen-bond networks. Molecular dynamics simulations predict binding kinetics and guide optimization of covalent warheads (e.g., acrylamides) .
  • Mutagenesis studies validate residues critical for inhibitor selectivity (e.g., G12C vs. WT KRAS). Biophysical assays (e.g., SPR) measure binding kinetics to prioritize compounds with slow off-rates .

Q. What methodologies are used to evaluate the impact of KRAS G12C inhibitors on tumor microenvironment (TME) remodeling?

Methodological Answer:

  • Imaging mass cytometry quantifies immune cell infiltration (e.g., CD8+ T cells) and stromal remodeling in patient-derived xenografts. Single-cell RNA-seq identifies cytokine networks altered by inhibitor treatment .
  • Co-clinical trials pair murine models with patient biopsies to correlate TME changes (e.g., PD-L1 upregulation) with clinical response .

Q. How do researchers optimize clinical trial endpoints for KRAS G12C inhibitors in heterogeneous tumor populations?

Methodological Answer:

  • Endpoint selection : ORR (objective response rate) and PFS (progression-free survival) are stratified by mutation allele frequency (MAF) and co-mutations (e.g., STK11). Circulating tumor DNA (ctDNA) monitors clonal evolution during therapy .
  • Dose optimization : Phase I trials use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link target occupancy (measured via LC-MS/MS) with clinical efficacy .

Q. What experimental strategies address the limited CNS penetration of first-generation KRAS G12C inhibitors?

Methodological Answer:

  • Blood-brain barrier (BBB) models : Immortalized brain endothelial cells assess inhibitor permeability. In vivo studies measure brain-to-plasma ratios in genetically engineered KRAS G12C brain metastasis models .
  • Next-gen inhibitors : D3S-001 is engineered for enhanced lipophilicity and P-glycoprotein evasion. Preclinical PET imaging with radiolabeled inhibitors quantifies CNS biodistribution .

Q. How do codon 12 mutation subtypes (e.g., G12C vs. G12D) influence inhibitor response, and how is this tested experimentally?

Methodological Answer:

  • Pan-KRAS screens : CRISPR-Cas9 libraries introduce codon-specific mutations in isogenic cell lines. High-content imaging (e.g., IncuCyte) measures proliferation inhibition across variants .
  • Biochemical assays : Nucleotide exchange assays compare GTP-loading kinetics of G12C vs. non-G12C mutants to identify mutation-selective vulnerabilities .

Q. What combination therapies show promise in overcoming KRAS G12C inhibitor resistance via WT-RAS suppression?

Methodological Answer:

  • LUNA18 : A cyclic peptide inhibiting RAS-GEF interaction reduces WT-RAS activation. In vitro, LUNA18 combined with KRAS G12C inhibitors sustains ERK suppression for 72+ hours. In vivo, xenograft models show delayed resistance onset .
  • siRNA screens : Knockdown of WT-RAS isoforms (HRAS/NRAS) in KRAS G12C cells restores inhibitor sensitivity, validated via phospho-proteomic profiling .

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